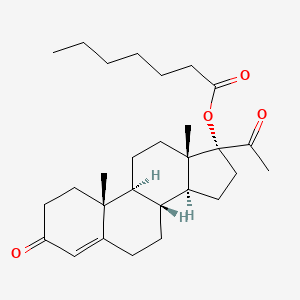

17-Hydroxyprogesterone heptanoate

Description

Historical Context of Steroid Ester Research and Development

The field of steroid research underwent a significant transformation with the advent of steroid esterification. The primary motivation behind this line of research was to overcome the pharmacokinetic limitations of natural steroid hormones, which are often rapidly metabolized and cleared from the body. Esterification was developed as a strategy to prolong the duration of effect of these hormones. wikipedia.org

Early research, dating back to the 1930s, demonstrated that creating an ester of a steroid, such as the benzoate (B1203000) ester of estrone, resulted in a more sustained effect when administered in an oil solution. wikipedia.org This discovery spurred a wave of synthetic chemistry research, and by 1957, over 500 different steroid esters had been synthesized, with a major focus on androgens. wikipedia.org The central principle established by this research was that attaching a fatty acid chain to the steroid nucleus increased its solubility in oil and its lipophilicity. This enhancement allows the ester to be released more slowly from an oily depot at the site of an intramuscular injection, thereby extending its therapeutic window. wikipedia.org

Researchers systematically studied the relationship between the length of the fatty acid chain and the duration of action. It was found that, up to an optimal point, a longer carbon chain resulted in a longer duration of effect. wikipedia.org This foundational work created the scientific basis for the development of a wide range of steroid esters, including those of progestins like 17-hydroxyprogesterone, to create long-acting formulations for various research applications.

Academic Significance and Research Trajectory of 17-Hydroxyprogesterone Derivatives

The academic significance of 17-hydroxyprogesterone (17-OHP) derivatives stems from the crucial biological role of the parent molecule. 17-OHP is an endogenous steroid hormone that serves as a key intermediate in the biosynthesis of other critical steroids, including cortisol, androgens, and estrogens. wikipedia.orgtaylorandfrancis.comnih.gov Its levels are a vital diagnostic marker for certain metabolic disorders, most notably congenital adrenal hyperplasia (CAH), which is characterized by a deficiency in enzymes required for cortisol synthesis, leading to an accumulation of 17-OHP. nih.govrupahealth.comdroracle.ai

Given the biological activity of 17-OHP as a weak progestogen, researchers became interested in creating more potent and longer-acting derivatives. wikipedia.org The research trajectory for 17-OHP derivatives has largely focused on the synthesis and pharmacological evaluation of its esters. By converting the hydroxyl group at the C17 position into an ester, scientists could significantly alter the compound's pharmacokinetic properties. nih.gov This line of inquiry led to the development of various esters, with 17-hydroxyprogesterone caproate (17-OHPC), an ester with a six-carbon chain, becoming the most extensively studied derivative in academic and clinical research. clinicaltrials.govnih.gov

Academic research on 17-OHP esters has heavily concentrated on their pharmacokinetic profiles. Studies have been designed to determine parameters such as half-life, peak plasma concentration, and the influence of factors like body mass index on drug levels. nih.govobgynkey.com For instance, pharmacokinetic analyses of 17-OHPC in pregnant women revealed a long apparent half-life, estimated to be around 16 to 17 days, demonstrating the success of the esterification strategy in creating a long-acting progestin. obgynkey.comnih.gov This research provides a framework for understanding how similar esters, such as 17-hydroxyprogesterone heptanoate (B1214049), would likely behave, with the seven-carbon chain of the heptanoate ester also conferring a long duration of action. The synthesis of various esters, including butyrates and acetates, has also been explored to establish structure-activity relationships and to assess how different acyl groups influence progestational and antiandrogenic activities. nih.govresearchgate.net

Research Data on 17-Hydroxyprogesterone Esters

The following tables present data related to the study of 17-hydroxyprogesterone and its derivatives in academic research.

Table 1: Comparison of Progesterone (B1679170) and its Derivatives

| Compound | Chemical Formula | Molar Mass (g/mol) | Key Feature |

|---|---|---|---|

| Progesterone | C21H30O2 | 314.46 | Parent progestogen hormone. |

| 17-Hydroxyprogesterone | C21H30O3 | 330.46 | Endogenous intermediate; hydroxyl group at C17 position. wikipedia.org |

| 17-Hydroxyprogesterone Caproate | C27H40O4 | 428.61 | Ester with a 6-carbon chain; studied for long-acting properties. nih.gov |

| 17-Hydroxyprogesterone Heptanoate | C28H42O4 | 442.63 | Ester with a 7-carbon chain; designed for prolonged duration of action. |

Table 2: Exemplary Pharmacokinetic Data from Academic Research on 17-Hydroxyprogesterone Caproate (17-OHPC)

| Pharmacokinetic Parameter | Reported Value (Mean ± SD or Median) | Research Context |

|---|---|---|

| Apparent Half-Life | 16.2 ± 6 days obgynkey.com | Study in singleton gestation pregnancies. obgynkey.com |

| Time to Peak Concentration (Tmax) | ~113.6 hours (median) nih.gov | After first dose in pregnant women. nih.gov |

| Peak Concentration (Cmax) | 17.3 ± SD ng/mL (value not specified in source) nih.gov | Intensive daily sampling in twin gestation. nih.gov |

| Trough Concentration (Nadir) | 9.7 ng/mL nih.gov | 7 days post-injection in twin gestation. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22-,23+,24+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJYZYWCGKSMSV-BDPSOKNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196666 | |

| Record name | 17-Hydroxyprogesterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4596-16-1 | |

| Record name | 17-[(1-Oxoheptyl)oxy]pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4596-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxyprogesterone heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyprogesterone heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxypregn-4-ene-3,20-dione 17-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGN17RX8K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 17 Hydroxyprogesterone Heptanoate

Elucidation of Precursor Transformation Pathways for Heptanoate (B1214049) Ester Synthesis

The creation of 17-hydroxyprogesterone heptanoate involves a series of complex chemical transformations. Understanding these pathways is crucial for optimizing the synthesis of this and other steroid-based molecules. Key precursors include 17α-hydroxyprogesterone, which itself is an important intermediate in the production of various steroid hormones. google.com

Microbial Hydroxylation Techniques in Steroid Synthesis

Microbial hydroxylation represents a powerful tool in steroid synthesis, offering high regio- and stereoselectivity that is often difficult to achieve through conventional chemical methods. Various microorganisms are capable of introducing hydroxyl groups at specific positions on the steroid nucleus.

For instance, studies have shown that fungi like Cephalosporium aphidicola and Isaria farinosa can hydroxylate 17α-hydroxyprogesterone. nih.gov Isaria farinosa has been observed to introduce hydroxyl groups at the 6β and 12β positions of 17α-hydroxyprogesterone. nih.gov This specificity is attributed to the interaction between the polar hydroxyl group at C-17α of the substrate and the active site of the microbial enzyme. nih.gov The resulting hydroxylated derivatives can then serve as advanced precursors for further modifications, including esterification to form heptanoates.

Another key transformation is the 11α-hydroxylation of progesterone (B1679170), a common precursor, which is a critical step in the synthesis of corticosteroids. nih.gov Microorganisms such as Rhizopus nigricans are widely used for this purpose in industrial settings. nih.gov

Esterification Reaction Kinetics and Catalysis for Heptanoate Formation

The final step in the synthesis of this compound is the esterification of the 17α-hydroxyl group with heptanoic acid or its derivative. The kinetics and catalysis of this reaction are critical for achieving high yields and purity.

In chemical synthesis, the esterification is typically carried out using an activated form of heptanoic acid, such as an acid chloride or anhydride, in the presence of a suitable catalyst. The reaction conditions, including solvent, temperature, and catalyst choice, are optimized to drive the reaction to completion and minimize side products.

Research on the esterification of other alcohols, such as 1-methoxy-2-propanol (B31579) with acetic acid using an ion-exchange resin like Amberlyst-35, provides insights into the kinetics. mdpi.com Such studies determine key parameters like the activation energy, which for the forward reaction mentioned was found to be 62.0 ± 0.2 kJ/mol. mdpi.com These principles can inform the development of efficient esterification processes for 17-hydroxyprogesterone.

Oxidative Modifications for Structural Elaboration

Oxidative modifications are employed to further elaborate the structure of the steroid nucleus, introducing new functionalities that can modulate biological activity. These modifications can be performed on the progesterone backbone before or after the introduction of the 17α-hydroxyl and heptanoate groups.

For example, the introduction of an 11α-hydroxyl group, as mentioned in the context of microbial hydroxylation, is an oxidative modification. nih.gov Further oxidation can lead to the formation of a ketone at the C-11 position, a common feature in many corticosteroids. Additionally, oxidative reactions can be used to introduce double bonds or other functional groups at various positions on the steroid skeleton, leading to a diverse array of derivatives for structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Understanding how the chemical structure of this compound relates to its biological activity is a key focus of medicinal chemistry. SAR studies involve systematically modifying the molecule and assessing the impact on its function.

Stereochemical Determinants of Biological Activity

The stereochemistry of the steroid nucleus is a critical determinant of its biological activity. The specific three-dimensional arrangement of the atoms and functional groups dictates how the molecule interacts with its biological target, the progesterone receptor. wikipedia.org

The progesterone backbone has a characteristic rigid, four-ring structure. The substituents at various positions, such as the acetyl group at C17 and the methyl groups at C10 and C13, have defined stereochemical orientations that are essential for receptor binding. Any alteration to this stereochemistry can dramatically reduce or abolish biological activity.

The orientation of the hydroxyl group at the 17α-position is crucial. The "α" designation indicates that this group projects below the plane of the steroid ring system. This specific orientation is a key feature for the activity of 17α-hydroxyprogesterone and its esters.

Impact of C21 Heptanoate Ester Orientation on Molecular Interactions

The addition of the heptanoate ester at the C17α-hydroxyl group significantly influences the molecule's properties, such as its lipophilicity and duration of action. The orientation and length of this ester chain can affect how the molecule binds to the progesterone receptor.

Pharmacological Mechanisms of Action: Preclinical and Molecular Investigations

Progestogen Receptor Binding and Agonism in In Vitro Models

17-Hydroxyprogesterone heptanoate (B1214049), also known as 17α-hydroxyprogesterone caproate (17-OHPC), is a synthetic progestin and therefore acts as an agonist at the progesterone (B1679170) receptor (PR). wikipedia.org Its biological effects are understood to be mediated, at least in part, by these receptors. nih.gov The binding to progesterone receptors, which exist in two main isoforms, PR-A and PR-B, leads to the regulation of gene transcription. drugbank.com

Competitive steroid hormone receptor binding assays have revealed that 17-hydroxyprogesterone heptanoate binds to progesterone receptors, but with a lower affinity compared to the endogenous hormone, progesterone. nih.gov Studies using recombinant human progesterone receptors (rhPR-A and rhPR-B) and rabbit uterine progesterone receptors demonstrated that the relative binding affinity of this compound was approximately 26-30% that of progesterone. nih.govnih.gov In contrast, its precursor, 17α-hydroxyprogesterone (17-OHP), shows significantly weaker binding, at only about 1% that of progesterone. nih.gov

Table 1: Comparative Relative Binding Affinity (RBA) for Progesterone Receptors Data sourced from competitive binding assays. The RBA of Progesterone is set to 100%.

| Compound | Receptor Type | Relative Binding Affinity (%) | Source |

| Progesterone | rhPR-A, rhPR-B, Rabbit PR | 100 | nih.gov |

| This compound | rhPR-A, rhPR-B, Rabbit PR | 26 - 30 | nih.govnih.gov |

| 17α-Hydroxyprogesterone (17-OHP) | rhPR-A, rhPR-B, Rabbit PR | 1 | nih.gov |

Investigations into the binding of this compound to progesterone receptor subtypes PR-A and PR-B have not indicated a significant differential effect that would fully explain its clinical actions. nih.gov Despite having a lower binding affinity than progesterone, this compound was found to be comparable to progesterone in its ability to elicit gene expression in various cancer cell lines used for in vitro assessment. nih.govnih.gov The biological responses stimulated by this compound are mediated by the progesterone receptor, as demonstrated by the potent inhibition of its activity by antiprogestins. nih.gov This suggests that while the initial binding event is weaker than that of endogenous progesterone, the subsequent functional response in terms of gene transcription is not diminished and follows the classic steroid receptor-mediated pathway. nih.gov

Glucocorticoid Receptor and Mineralocorticoid Receptor Interactions

The potential for cross-reactivity with other steroid receptors, such as the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), has been investigated as a possible mechanism for the effects of this compound.

Studies have shown that this compound binds very weakly to the glucocorticoid receptor. nih.gov In competitive binding assays using rabbit thymic GR, the relative binding affinity of this compound was only 4% of that of dexamethasone, a potent glucocorticoid. nih.gov Progesterone also exhibited weak binding to the GR. nih.govnih.gov

Regarding the mineralocorticoid receptor, research has focused more on the parent compound, 17α-hydroxyprogesterone (17-OHP). These studies indicate that 17-OHP acts as an antagonist at the mineralocorticoid receptor. wikipedia.org

Given the limited binding of this compound to the glucocorticoid receptor, it is considered unlikely that its primary effects are mediated through a significant GR-dependent pathway. nih.gov Research indicates it does not elicit a more robust glucocorticoid gene expression response compared to progesterone. nih.gov However, one study has shown that the precursor, 17-OHP, can bind to and stimulate the transcriptional activity of the GR, which may contribute to hyperglycemia in the context of obesity. nih.gov

Table 2: Summary of Glucocorticoid and Mineralocorticoid Receptor Interactions

| Compound | Receptor | Binding Affinity | Modulatory Effect | Source |

| This compound | Glucocorticoid Receptor (GR) | Very weak (4% of Dexamethasone) | Not superior to progesterone in eliciting gene expression | nih.gov |

| 17α-Hydroxyprogesterone (17-OHP) | Glucocorticoid Receptor (GR) | Binds and stimulates transcriptional activity | Promotes hyperglycemia in obesity models | nih.gov |

| 17α-Hydroxyprogesterone (17-OHP) | Mineralocorticoid Receptor (MR) | Antagonist | Inhibits aldosterone-mediated transactivation | wikipedia.orgendocrine-abstracts.orgnih.govbirmingham.ac.uk |

Molecular Signaling Pathways Induced by this compound

Beyond direct steroid receptor-mediated gene transcription, research suggests that this compound may exert its effects through alternative molecular signaling pathways, particularly those involved in immunomodulation. nih.govnih.gov One proposed mechanism involves the modulation of cytokine production. nih.govnih.gov

In vitro studies using macrophage cell lines have shown that this compound can enhance the production of Interleukin-10 (IL-10), an anti-inflammatory cytokine, in response to an inflammatory stimulus like lipopolysaccharide (LPS). nih.govnih.gov This effect was observed to be concentration-dependent. nih.gov Clinical data from women receiving the compound also showed a correlation between plasma concentrations of this compound and the capacity of circulating leukocytes to produce IL-10 when stimulated. nih.govnih.gov These findings support an immunomodulatory mechanism of action, suggesting that the compound may help to mitigate inflammation-driven processes. nih.gov

Gene Expression Modulation in Cell Lines

Comprehensive studies detailing the specific effects of this compound on gene expression in various cell lines are scarce in publicly accessible research. While the compound is mentioned in broader contexts of progestogenic activity, dedicated transcriptomic analyses or targeted gene expression studies focusing solely on this specific ester are not prominently featured in the scientific literature. General knowledge suggests that as a progestogen, it would likely modulate the expression of genes involved in cell cycle regulation, apoptosis, and cellular differentiation in hormone-responsive cells. However, without specific experimental data, a detailed account of its gene modulation profile cannot be constructed.

Pharmacokinetic and Metabolic Characterization in Preclinical Systems

Absorption and Distribution Profiles in Animal Models

Following intramuscular administration, 17-OHPC is absorbed slowly, which contributes to its prolonged half-life. nih.govnih.gov Studies in rats have demonstrated a significant difference in its pharmacokinetic profile depending on the route of administration; the half-life was 10.6 hours when given intravenously but was not reached even after 120 hours when administered intramuscularly, indicating a slow release from the oily depot at the injection site. nih.gov This slow release from either the castor oil vehicle or maternal fat stores is a key characteristic of its absorption. nih.govnih.gov

The compound exhibits a large apparent volume of distribution, although with considerable variation between individuals. nih.gov This suggests wide distribution throughout the body after absorption.

Competitive steroid hormone receptor binding assays have been conducted to understand its interaction with various receptors. The relative binding affinity of 17-OHPC for recombinant human progesterone (B1679170) receptor-B, recombinant human progesterone receptor-A, and rabbit progesterone receptors was found to be 26-30% that of progesterone. nih.gov Furthermore, its binding to glucocorticoid receptors is considered poor. nih.gov

Receptor Binding Affinity of 17-OHPC Compared to Progesterone

| Receptor Type | Relative Binding Affinity of 17-OHPC (Progesterone = 100%) | Source |

|---|---|---|

| Recombinant Human Progesterone Receptor-A | 26-30% | nih.gov |

| Recombinant Human Progesterone Receptor-B | 26-30% | nih.gov |

| Rabbit Uterine Progesterone Receptors | 26-30% | nih.gov |

| Rabbit Thymic Glucocorticoid Receptors | Weak | nih.govnih.gov |

Studies using the ex vivo dually perfused human placental lobule model have demonstrated that 17-OHPC is transferred from the maternal to the fetal circuit. nih.govnih.gov During perfusion, the compound is metabolized by the placental tissue itself, and both the parent compound and its metabolites are transferred to the fetal circulation. nih.govnih.gov

After a four-hour perfusion period, a significant portion of the compound is retained by the placental tissue. nih.gov A metabolite that retains both the progesterone and caproate moieties was identified in the placental tissue as well as in both the maternal and fetal circuits. nih.gov By the end of the perfusion, this metabolite accounted for approximately 60% of the total radioactivity in the fetal circuit. nih.gov These findings confirm that the placental barrier is crossed by 17-OHPC. nih.gov

Biotransformation Pathways and Metabolite Identification

The biotransformation of 17-OHPC is extensive and occurs through several pathways. A crucial finding is that the compound is not a prodrug of 17α-hydroxyprogesterone; the caproic acid ester moiety is not hydrolyzed during its metabolism. nih.govnih.govebi.ac.uk Instead, biotransformation primarily involves oxidation, specifically the hydroxylation of the steroid rings. nih.govnih.gov

The primary site of 17-OHPC metabolism is the liver, where it is catalyzed predominantly by cytochrome P450 (CYP) enzymes. nih.govnih.gov Specifically, CYP3A4 and, to a lesser extent, CYP3A5 are the main isoforms responsible for its metabolism in adult human liver microsomes. nih.govebi.ac.uk Studies in human fetal hepatocytes have shown that the fetal-specific isoform, CYP3A7, is also capable of metabolizing 17-OHPC. nih.gov While CYP3A4 has a much higher capacity (over 10 times greater) to metabolize the compound than CYP3A7, the fetal liver is clearly a site of metabolic activity. nih.gov

Extra-hepatic metabolism is also significant. The placenta possesses its own metabolic machinery, capable of producing metabolites distinct from those generated by the liver. nih.govnih.gov Research has identified that enzymes responsible for some of this biotransformation are localized in human placental mitochondria. nih.gov Furthermore, studies have shown that 17-OHPC can induce the activity and expression of CYP2C19 in primary cultures of human hepatocytes, while having minimal effect on CYP1A2, CYP2C9, CYP2D6, and CYP3A. nih.gov

Key Metabolic Enzymes and Tissues for 17-OHPC

| Tissue | Primary Enzyme System | Key Enzymes | Source |

|---|---|---|---|

| Adult Liver | Cytochrome P450 | CYP3A4, CYP3A5 | nih.govebi.ac.uk |

| Fetal Liver | Cytochrome P450 | CYP3A7 | nih.gov |

| Placenta | Cytochrome P450 (Microsomal & Mitochondrial) | Not fully specified | nih.govnih.govnih.gov |

The main metabolic reaction is monohydroxylation, where a hydroxyl group is added to the steroid structure, resulting in metabolites with a mass-to-charge ratio (m/z) suggesting this addition (e.g., an m/z of 445.0 from the parent compound's 429.0). nih.gov This indicates the formation of various isomers hydroxylated at different carbon positions. nih.gov Following these Phase I reactions, the metabolites are eliminated, primarily through feces (around 50%) and urine (around 30%), likely after conjugation (a Phase II reaction) with substances like glucuronic acid. nih.govyoutube.com

Distinct metabolite profiles have been identified depending on the enzyme system involved. nih.gov

CYP3A4 (Adult Liver): Metabolism by this enzyme, studied in expressed systems and adult human liver microsomes, leads to the formation of metabolites designated M2, M4, and M5. nih.gov

CYP3A7 (Fetal Liver): This fetal-specific enzyme produces three major metabolites designated M1, M2, and M3. nih.gov Metabolites M1 and M3 appear to be specific to CYP3A7, highlighting a qualitative difference between adult and fetal hepatic metabolism. nih.gov

Placental Metabolism: The placenta produces its own unique set of metabolites. Human placental microsomes can form up to 21 different metabolites. nih.gov Notably, placental mitochondrial fractions form six metabolites, two of which, designated MM and M19, are formed only by the mitochondria and not by liver or placental microsomes. nih.gov These two metabolites were found to be identical to those formed during perfusion studies of the placental lobule, suggesting a primary role for mitochondrial enzymes in placental biotransformation. nih.gov

Excretion Routes and Mass Balance Studies in Animal Models

Understanding the routes and extent of elimination of 17-Hydroxyprogesterone heptanoate (B1214049) and its metabolites is crucial for a comprehensive pharmacokinetic profile. Preclinical studies in animal models, often utilizing radiolabeled compounds, have been instrumental in elucidating the primary pathways of excretion and providing data on mass balance.

Detailed Research Findings

Research in rodent models has provided significant insights into the elimination of 17-hydroxyprogesterone caproate, a closely related ester. A pivotal study in rats using a radiolabeled version of the compound offered a quantitative look at its excretion. Following subcutaneous administration, it was observed that the majority of the compound and its metabolites were eliminated from the body within the first eight days. longdom.org

The primary route of excretion identified in this study was through the feces, which accounted for the vast majority of the eliminated substance. A smaller, yet significant, portion was excreted via the urinary route. This indicates a strong preference for biliary and/or gastrointestinal excretion for 17-hydroxyprogesterone caproate and its byproducts in this animal model. longdom.org

Further analysis during the initial two days of the study revealed that the highest concentrations of radioactivity, corresponding to the drug or its metabolites, were found in the liver and kidneys. This finding is consistent with the liver's role as the primary site of metabolism and the kidneys' function in filtering blood and producing urine, one of the routes of excretion. longdom.org

The following table summarizes the excretion data from the study in rats:

| Animal Model | Time Frame for Elimination | Fecal Excretion (% of Total Excreted) | Urinary Excretion (% of Total Excreted) |

| Rat | 8 days | ~85% | ~15% |

Data derived from a study utilizing radiolabeled 17-hydroxyprogesterone caproate. longdom.org

This data underscores the importance of fecal excretion in the clearance of 17-hydroxyprogesterone caproate in rats. While this study provides a foundational understanding, it is important to note that excretion patterns can vary between different animal species due to differences in metabolism and physiological processes.

Advanced Analytical and Bioanalytical Methodologies for Research of 17 Hydroxyprogesterone Heptanoate

High-Resolution Chromatography and Mass Spectrometry Techniquesplos.orgarborassays.comresearchgate.net

High-resolution chromatography coupled with mass spectrometry stands as the cornerstone for the definitive analysis of 17-hydroxyprogesterone heptanoate (B1214049) and its metabolites. plos.orgarborassays.comresearchgate.net These methods offer unparalleled selectivity and sensitivity, which are essential for distinguishing between structurally similar steroids and quantifying them at low concentrations in complex biological matrices. waters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysisarborassays.comresearchgate.netnih.govmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of 17-hydroxyprogesterone caproate (OHPC) and its primary metabolite, 17-hydroxyprogesterone (17-OHP), in plasma and other biological fluids. nih.govepa.govnih.gov This technique provides high specificity and sensitivity, allowing for the simultaneous measurement of the parent compound and its metabolites. plos.orgnih.gov

A validated LC-MS/MS method has been developed for the simultaneous quantification of 17-OHPC, 17-OHP, and progesterone (B1679170) in human plasma. nih.govepa.gov This method typically employs a C18 analytical column for chromatographic separation and a triple quadrupole mass spectrometer for detection. nih.govepa.govnih.govnih.gov The use of multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode ensures high selectivity and sensitivity. nih.govepa.goveurofins.com For instance, the MRM transitions monitored are often m/z 429.10→313.10 for 17-OHPC and m/z 331.17→97.00 for 17-OHP. nih.govepa.gov The assay demonstrates linearity over a clinically relevant concentration range, typically from 0.5 or 1 ng/mL up to 200 ng/mL for both 17-OHPC and 17-OHP. nih.govnih.gov

Table 1: Example of LC-MS/MS Method Parameters for 17-OHPC and 17-OHP Analysis. nih.govepa.gov

| Parameter | Value |

| Chromatography | |

| Column | Waters C18 Symmetry (3.5 μm, 2.1 mm x 50 mm) |

| Mobile Phase | Gradient of methanol (B129727) and water with 2mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Total Run Time | 7 minutes |

| Mass Spectrometry | |

| Instrument | Micromass Quattro Micro triple quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| 17-OHPC | m/z 429.10 → 313.10 |

| 17-OHP | m/z 331.17 → 97.00 |

| Progesterone | m/z 315.15 → 109.00 |

| Internal Standard (MPA) | m/z 387.15 → 327.25 |

| Linearity | |

| 17-OHPC & 17-OHP | 1–200 ng/mL |

| Progesterone | 2–400 ng/mL |

This table is for illustrative purposes and specific parameters may vary between different laboratory protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profilingwaters.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for comprehensive steroid metabolite profiling, often considered a reference method due to its high chromatographic resolution. mdpi.commdpi.com While LC-MS/MS is more common for routine quantification, GC-MS excels in identifying a wide array of steroid metabolites in a single analysis, which is invaluable for research into the metabolic pathways of 17-hydroxyprogesterone heptanoate. nih.govnih.gov

The process for GC-MS analysis of steroids typically involves several steps:

Hydrolysis: To cleave sulfate (B86663) and glucuronide conjugates from the steroid metabolites. oup.com

Extraction: To isolate the steroids from the biological matrix.

Derivatization: To increase the volatility and thermal stability of the steroids for gas chromatography. mdpi.comoup.com

GC-MS methods can simultaneously quantify numerous steroid metabolites, providing a detailed "steroidome" profile. mdpi.comoup.com This comprehensive view can help in understanding the broader endocrine effects and metabolic fate of administered this compound. nih.gov Despite its power, the extensive sample preparation required for GC-MS makes it less suitable for high-throughput clinical applications compared to LC-MS/MS. nih.gov

Sample Preparation and Extraction Strategies in Biological Matrices (for research purposes)researchgate.net

Effective sample preparation is critical for accurate and reliable analysis of this compound and its metabolites, as it removes interfering substances from the biological matrix. researchgate.net

Solid Phase Extraction (SPE) Optimizationresearchgate.netnih.gov

Solid Phase Extraction (SPE) is a widely used technique for the extraction and purification of 17-OHPC and its metabolites from plasma samples prior to LC-MS/MS analysis. nih.govepa.govnih.gov Polymeric reversed-phase SPE cartridges, such as Oasis HLB, are commonly employed for this purpose. nih.govnih.gov The optimization of the SPE protocol, including the choice of sorbent, wash solutions, and elution solvents, is crucial for achieving high and reproducible recovery of the analytes. researchgate.net

A typical SPE procedure involves conditioning the cartridge, loading the diluted plasma sample, washing away interferences, and finally eluting the analytes of interest with an organic solvent like methanol. nih.gov For 17-OHPC, extraction recoveries are generally high, often exceeding 88%. nih.gov

Table 2: Example of SPE Recovery Data for 17-OHPC. nih.gov

| Concentration (ng/mL) | Mean Recovery (%) |

| 5 | 97.1 |

| 10 | 92.6 |

| 50 | 88.7 |

This table is for illustrative purposes and specific recovery rates may vary.

Automation Techniques for High-Throughput Researchresearchgate.net

To handle a large number of samples in research studies, automation of the sample preparation and analysis workflow is highly beneficial. researchgate.netnih.govnih.gov Automated liquid handlers can be used to perform the SPE steps in a 96-well plate format, significantly increasing throughput and reducing manual errors. waters.com Online SPE systems, which couple the extraction directly to the LC-MS/MS instrument, further streamline the process. mdpi.comnih.gov These automated methods offer improved traceability, cost savings, and faster turnaround times, which are all advantageous in a research setting. researchgate.netmdpi.com

Immunoassays for Precursor Steroid Analysis (e.g., 17-OHP) in Research Contextsmdpi.com

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are available for the measurement of 17-hydroxyprogesterone (17-OHP), the primary precursor and metabolite of this compound. arborassays.comthermofisher.comnih.govbiovendor.com These methods are often used for screening purposes due to their relative simplicity and high throughput. researchgate.netresearchgate.net

However, immunoassays can be prone to cross-reactivity with other structurally similar steroids, which can lead to overestimated results. waters.comnih.govnih.gov For example, interference from 17-hydroxypregnenolone sulfate has been reported in some 17-OHP immunoassays. nih.gov Therefore, while useful for initial screening in research, results obtained by immunoassay, especially elevated ones, should be confirmed by a more specific method like LC-MS/MS. nih.govresearchgate.net

Table 3: Comparison of Immunoassay and LC-MS/MS for 17-OHP Analysis.

| Feature | Immunoassay (ELISA/RIA) | LC-MS/MS |

| Principle | Antibody-antigen binding | Chromatographic separation and mass-to-charge ratio detection |

| Specificity | Can be limited by antibody cross-reactivity waters.comnih.govnih.gov | High, able to distinguish between structurally similar compounds waters.com |

| Throughput | High, suitable for screening large numbers of samples | Can be high with automation waters.com |

| Sample Preparation | Often minimal, but extraction may be needed for some sample types arborassays.comthermofisher.com | More extensive, often involves extraction and purification nih.govepa.gov |

| Application | Initial screening, monitoring trends in research medlineplus.gov | Definitive quantification, confirmation of immunoassay results nih.gov |

In research contexts, immunoassays can be a valuable tool for analyzing large cohorts or for studies where the very high specificity of mass spectrometry is not initially required. arborassays.comthermofisher.com

Assay Specificity and Interference Considerations for Related Steroids

The specificity of an assay is its ability to accurately measure the analyte of interest in the presence of other, structurally similar compounds. In the context of this compound, this is a critical consideration due to the potential for cross-reactivity from endogenous steroids and related synthetic progestins.

Immunoassays, while often used for their convenience and high throughput, are particularly susceptible to interference. The antibodies used in these assays can cross-react with other steroids that share similar structural motifs with 17-hydroxyprogesterone, the parent compound of the heptanoate ester. For instance, immunoassays for 17-hydroxyprogesterone (17-OHP) have been shown to have significant cross-reactivity with other steroids, leading to overestimated concentrations. This is a crucial consideration as the heptanoate ester is hydrolyzed to 17-OHP in vivo.

Research has shown that direct immunoassays for 17-OHP can be affected by interference from steroid sulfates, which are present in high concentrations, particularly in neonatal samples. conicet.gov.ar While organic solvent extraction can remove some of these interfering compounds, residual cross-reactivity can still compromise the accuracy of the results. conicet.gov.ar

To overcome the specificity limitations of immunoassays, chromatographic methods coupled with mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the quantification of steroids like 17-hydroxyprogesterone and its esters. LC-MS/MS offers a high degree of selectivity by separating the analyte from interfering compounds based on their physicochemical properties before detection and quantification based on their unique mass-to-charge ratios. This multi-level selectivity significantly reduces the risk of interference from related steroids.

Table 1: Potential Cross-Reacting Steroids in Assays for this compound

| Compound Name | Potential for Interference | Method of Mitigation |

| 17-hydroxyprogesterone | High (as the active metabolite) | Chromatographic separation (LC-MS/MS) |

| Progesterone | Moderate | Specific antibodies (immunoassay), chromatographic separation (LC-MS/MS) |

| 17-hydroxypregnenolone | Moderate | Chromatographic separation (LC-MS/MS) |

| Cortisol | Low to Moderate | Specific antibodies (immunoassay), chromatographic separation (LC-MS/MS) |

| Androstenedione | Low | Specific antibodies (immunoassay), chromatographic separation (LC-MS/MS) |

| Dehydroepiandrosterone (DHEA) | Low | Specific antibodies (immunoassay), chromatographic separation (LC-MS/MS) |

Validation of Assay Performance in Research Settings

The validation of an analytical method is a critical process that ensures the reliability and reproducibility of the data generated. For research involving this compound, a comprehensive validation of the chosen analytical method is essential. The validation process typically assesses several key performance characteristics:

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations of the analyte.

Precision: This describes the degree of agreement among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (CV) and is evaluated at both intra-assay (within a single run) and inter-assay (between different runs) levels.

Sensitivity: The sensitivity of an assay is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Specificity: As discussed previously, this is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: This refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Recovery: This is the efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: This assesses the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

While specific validation data for this compound assays is not widely published, the validation parameters for assays of similar compounds, such as 17-hydroxyprogesterone caproate, provide a relevant framework. For example, a validated LC-MS/MS method for 17-hydroxyprogesterone caproate demonstrated excellent linearity, accuracy, and precision.

Table 2: Illustrative Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound in a Research Setting

| Validation Parameter | Acceptance Criteria | Illustrative Finding |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | -5.2% to +8.5% |

| Intra-assay Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% - 7.8% |

| Inter-assay Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 9.2% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Extraction Recovery (%) | Consistent and reproducible | 85% - 95% |

| Matrix Effect (%) | Within acceptable limits | < 15% |

| Freeze-Thaw Stability | ≤ 15% change from baseline | Stable for 3 cycles |

| Short-Term Stability (24h, room temp) | ≤ 15% change from baseline | Stable |

| Long-Term Stability (-80°C) | ≤ 15% change from baseline | Stable for 6 months |

Emerging Research Directions and Unaddressed Questions

Exploration of Novel Therapeutic Targets and Mechanisms in Preclinical Research

While 17-OHPC is a progestin, studies comparing it to natural progesterone (B1679170) have found that it does not bind more avidly to progesterone receptors (PR) or glucocorticoid receptors (GR). nih.govresearchgate.net Its relative binding affinity for recombinant human PR-A and PR-B is only about 26-30% that of progesterone. nih.gov This has led researchers to conclude that enhanced gene expression through these classical steroid receptors is not a plausible explanation for its clinical effects, steering investigation towards alternative mechanisms. nih.gov

A significant emerging area of research is the immunomodulatory role of 17-OHPC. Recent studies propose that its mechanism may involve modulating the inflammatory response, a key factor in some cases of preterm birth. nih.gov

In Vivo Findings : A secondary analysis of clinical trial data revealed a correlation between plasma concentrations of 17-OHPC in pregnant women and the capacity of their leukocytes to produce Interleukin-10 (IL-10) when stimulated by lipopolysaccharide (LPS). nih.gov IL-10 is a potent anti-inflammatory cytokine. nih.gov

In Vitro Evidence : To test this relationship directly, in vitro studies using THP-1-derived macrophages were conducted. These experiments demonstrated that treatment with 17-OHPC leads to a concentration-dependent increase in IL-10 production following LPS stimulation. nih.gov However, 17-OHPC had no effect on IL-10 in the absence of an inflammatory stimulus, suggesting it acts by modulating a provoked inflammatory response rather than preventing one. nih.gov

These findings collectively support a novel immunomodulatory mechanism of action for 17-OHPC, where it enhances the anti-inflammatory cytokine response to an inflammatory challenge. nih.govnih.gov Further preclinical research is focused on elucidating the specific molecular pathways involved in this immune response and exploring other potential non-classical steroid signaling pathways. frontiersin.orgfrontiersin.org

Table 1: Summary of Preclinical Research Findings on Novel Mechanisms

| Research Area | Key Finding | Supporting Evidence | Reference |

|---|---|---|---|

| Receptor Binding Affinity | 17-OHPC binds to progesterone and glucocorticoid receptors less avidly than progesterone. | Competitive steroid hormone receptor binding assays showed the relative binding affinity of 17-OHPC for human progesterone receptors was 26–30% that of progesterone. | nih.gov |

| Immunomodulation (In Vivo) | Plasma levels of 17-OHPC in patients correlate with increased production of anti-inflammatory IL-10 by stimulated immune cells. | Secondary analysis of clinical trial data from women receiving 17-OHPC. | nih.gov |

| Immunomodulation (In Vitro) | 17-OHPC directly increases IL-10 production in macrophage cell lines when challenged with an inflammatory stimulus (LPS). | Concentration-dependent increase in IL-10 from LPS-stimulated THP-1-derived macrophages. | nih.govnih.gov |

| Non-Genomic Signaling | Steroid hormones, including progestins, can initiate rapid cellular effects through membrane-bound receptors, independent of gene transcription. | Research on non-classical steroid signaling pathways involving kinases and calcium stores. | frontiersin.org |

Development of Advanced Preclinical Models for Mechanistic Studies

To investigate the complex and sometimes subtle mechanisms of progestins like 17-hydroxyprogesterone heptanoate (B1214049), researchers are developing and utilizing more sophisticated preclinical models. criver.com These advanced models are crucial for dissecting specific biological pathways and for providing results that are more translatable to human physiology. criver.comfrontiersin.org

Transgenic and Knockout Rodent Models : Genetically modified mouse models have become indispensable tools. criver.com For instance, the progesterone receptor knockout (PRKO) mouse, in which both PR isoforms are eliminated, has been instrumental in demonstrating the critical role of progesterone-induced cell proliferation in the initiation of certain tumors. nih.gov Specific knockouts, such as the PRAKO mouse (lacking only the PR-A isoform), allow for the dissection of the distinct functions of different receptor isoforms in various tissues. nih.gov More recently, innovative models like a uterus-specific KRAS activation mouse model are being used to probe how oncogenes may interfere with progesterone signaling pathways. oup.com

Large Animal Models : While rodent models are valuable, their physiological differences from humans can be significant. frontiersin.org Consequently, large animal models, including pigs, sheep, and non-human primates, are increasingly used. frontiersin.org Non-human primates, such as rhesus and cynomolgus monkeys, are genetically and anatomically very similar to humans, permitting complex surgical procedures and repeated collection of biological samples for detailed analysis. oup.com Studies in rhesus monkeys have been specifically conducted to evaluate the effects of 17-OHP-C, though interpretation is complex due to metabolic differences between species. nih.gov The larger size of these animals also facilitates real-time monitoring of physiological changes, such as those in hormone concentrations, which have been shown to be similar to humans in models like cows and sheep. frontiersin.org

Specialized In Vitro Systems : Beyond animal models, specific cell-based systems are being refined for mechanistic studies. The use of cultured macrophage cell lines (e.g., THP-1) has been pivotal in identifying the immunomodulatory effects of 17-OHPC, providing a controlled environment to study cellular responses to the compound. nih.govnih.gov

Computational Modeling and In Silico Analysis of Steroid-Receptor Interactions

Computational methods are increasingly being integrated into steroid hormone research to analyze complex interactions and predict biological activity. These in silico approaches offer a rapid and cost-effective means to screen compounds and generate hypotheses for further experimental validation. scitepress.org

Molecular Docking Simulations : This technique is used to predict how a ligand, such as a steroid, binds to its receptor protein. scitepress.org For example, docking studies visualize the specific amino acid residues within the receptor's binding pocket that interact with the steroid. scitepress.org These models can calculate a "docking score," which estimates the binding affinity. Such analyses help explain why some steroids bind more strongly than others and can guide the design of new molecules with desired receptor-binding properties. Although studies show 17-OHPC has a lower binding affinity for the progesterone receptor than progesterone itself, computational models can help explore the structural reasons for this difference and investigate potential interactions with other, less-characterized receptors. nih.govscitepress.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : This computational approach establishes a mathematical relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). mdpi.com Recently, a PK/PD modeling framework was developed to analyze the relationship between hydrocortisone (B1673445) treatment and the levels of 17-hydroxyprogesterone (17-OHP) in pediatric patients. mdpi.com This type of modeling can be applied to 17-hydroxyprogesterone heptanoate to better understand its metabolic pathway and how its concentration correlates with specific biological outcomes, helping to refine its potential therapeutic applications. nih.govmdpi.com

Q & A

Q. What are the standard analytical methods for detecting and quantifying 17-hydroxyprogesterone heptanoate in biological matrices, and how are they validated?

- Methodology :

- HPLC-MS/MS : A validated method uses a Waters C18 Symmetry column with gradient elution (5% methanol/0.01% ammonia and methanol/0.01% ammonia) at 0.3 mL/min. Retention times: 17-OHPC (4.5 min), 17-OHP (1.5 min), progesterone (2.5 min). The linear range is 1–200 ng/mL for 17-OHPC and 17-OHP, and 2–400 ng/mL for progesterone, with intra-/inter-day precision <15% .

- ELISA : Commercial kits (e.g., CEA454Ge) show no cross-reactivity with analogues. Recovery rates are validated by spiking matrices (e.g., serum, plasma) and comparing measured vs. expected concentrations .

- Clinical assays : Serum 17-OHP levels are measured via immunoassays (LOINC Code 1668-3) for congenital adrenal hyperplasia (CAH) screening, requiring stringent calibration against reference ranges .

Q. What is the role of this compound in steroidogenesis, and how does its molecular structure influence metabolic pathways?

- Mechanistic insight : 17-OHPC is a synthetic progestogen derived from 17α-hydroxyprogesterone. Its heptanoate ester prolongs half-life via slow hydrolysis to 17-OHP, a precursor for cortisol and androgens. Defects in 21-hydroxylase or 11β-hydroxylase disrupt cortisol synthesis, elevating 17-OHP levels, a hallmark of CAH .

- Structural relevance : The heptanoate side chain enhances lipophilicity, facilitating depot formulations and sustained release .

Advanced Research Questions

Q. How can pharmacokinetic (PK) modeling address variability in this compound exposure during pregnancy?

- Experimental design :

- Sampling : Collect serial plasma samples post-administration to capture absorption/distribution phases.

- Analytical validation : Use HPLC-MS/MS for simultaneous quantification of 17-OHPC, 17-OHP, and progesterone .

- Modeling : Apply compartmental models to estimate clearance, volume of distribution, and half-life. Adjust for covariates like body mass index (BMI) and gestational age .

- Challenges : Inter-individual variability in esterase activity and placental metabolism may require population PK approaches .

Q. What factors influence the stability of compounded this compound formulations, and how can degradation products be monitored?

- Key variables :

- Preservatives : FDA-approved formulations use specific preservatives; compounded versions may substitute alternatives, affecting stability .

- Storage : Assess degradation under varying temperatures (e.g., 25°C vs. refrigerated) and container materials (glass vs. plastic).

- Analytical monitoring : Use HPLC-MS/MS to detect impurities (e.g., free 17-OHP) and ensure compliance with USP <797> standards for compounded sterile preparations .

Q. How do contradictory findings on the carcinogenic potential of this compound arise, and what experimental models resolve these discrepancies?

- Data conflicts :

- In vitro assays : Test genotoxicity (e.g., Ames test, micronucleus assay) and estrogenic activity.

- In vivo models : Long-term rodent studies with dose-response analysis.

- Epidemiology : Monitor cancer incidence in cohorts receiving high-dose 17-OHPC for preterm labor .

Q. What methodological considerations ensure specificity in immunoassays for this compound amid structurally similar steroids?

- Optimization steps :

- Antibody selection : Use polyclonal antibodies (e.g., PAA454Ge01) validated for minimal cross-reactivity with progesterone, cortisol, or androgens .

- Matrix effects : Validate recovery in serum/plasma (e.g., 85–115% recovery) and assess interference from hemolysis or lipemia .

- Parallelism : Confirm linearity in diluted samples to rule out matrix-induced signal suppression .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.